![molecular formula C13H22N4 B6416700 4-tert-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 1596372-68-7](/img/structure/B6416700.png)
4-tert-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine
Overview
Description
4-tert-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine (4-TBP) is an organic compound belonging to the pyrimidine family. It is used extensively in a variety of scientific research applications, such as drug discovery and development, biochemistry, and molecular biology. 4-TBP is known for its high solubility in water and its ability to form strong hydrogen bonds with other molecules. 4-TBP is also a versatile compound that can be easily modified and used in a variety of ways.
Scientific Research Applications
Synthesis of Novel Organic Compounds
Piperazine and its derivatives, such as “4-tert-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine”, serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Activities
These derived compounds have shown a wide spectrum of biological activities. They have been found to exhibit antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .
X-ray Diffraction Studies
The derivatives of N-Boc piperazine, including “4-tert-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine”, have been characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies. Their structures have been further confirmed by single crystal X-ray diffraction analysis .
Photochemical Charge-Transfer
Compounds similar to “4-tert-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine” can find application in photochemical charge-transfer due to their tunable structure, absorption profile, redox potentials, and molecular polarity .
Nonlinear Optics
These compounds can also be used in nonlinear optics, a field of optics that studies the interaction of light with matter where the response of the material is nonlinear with the intensity of the incoming light .
Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Although not directly related to “4-tert-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine”, similar compounds have been used as ligands for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a powerful tool in synthetic chemistry for the formation of carbon-nitrogen bonds .
Mechanism of Action
Target of Action
The primary targets of 4-tert-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in inflammatory pathways .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to changes in the proteins’ activities, which can influence cellular responses to stress and inflammation .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and handles misfolded proteins. When this pathway is disrupted, it can lead to diseases like neurodegeneration . The NF-kB pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
4-tert-butyl-2-methyl-6-piperazin-1-ylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-10-15-11(13(2,3)4)9-12(16-10)17-7-5-14-6-8-17/h9,14H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOKAIVWAWKWGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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